 
            | REACTION_CXSMILES | [OH:1][CH:2](O)[C:3](=O)[CH3:4].[NH3:7].Cl.[C:9](=[NH:15])(OCC)[CH2:10][CH3:11]>>[CH2:10]([C:9]1[NH:15][C:3]([CH2:2][OH:1])=[CH:4][N:7]=1)[CH3:11] |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    65 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OC(C(C)=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    275 (± 25) mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    65 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl.C(CC)(OCC)=N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                90 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to evaporate                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                the reaction mixture concentrated in vacuo                                                                             | 
| Type | 
                                                                                DISSOLUTION                                                                             | 
| Details | 
                                                                                The residue was dissolved in methanol                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with charcoal                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                purified by chromatography                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                eluting with a gradient of System C (300:8:1 to 50:8:1)                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)C=1NC(=CN1)CO                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 29.83 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |